1-Bromo-4-decylbenzene
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Description
Synthesis Analysis
The synthesis of brominated benzene derivatives, such as 1-Bromo-2,4-dinitrobenzene, involves nitration in water from bromobenzene, achieving high yields and purity, characterized by IR and NMR spectrometry (Xuan et al., 2010). Similarly, 1-Bromo-4-decylbenzene might be synthesized through halogenation of a decyl-substituted benzene precursor, applying principles of electrophilic aromatic substitution.
Molecular Structure Analysis
The crystal structure of brominated benzene compounds, such as 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene, has been determined, revealing interactions and the solid-state arrangement influenced by bromine atoms (Arockia Samy & Alexander, 2012). These findings suggest the significance of halogen atoms in affecting the molecular geometry and intermolecular interactions of brominated aromatic compounds, including 1-Bromo-4-decylbenzene.
Chemical Reactions and Properties
Reactions of brominated benzene derivatives with organolithium compounds demonstrate the influence of solvent on lithium-bromine exchange, providing insights into the reactivity of bromo-substituted benzenes (Bailey et al., 2006). Such reactions highlight the potential of 1-Bromo-4-decylbenzene to undergo metal-halogen exchange reactions, facilitating the synthesis of various organometallic compounds.
Physical Properties Analysis
The electrochemical reduction of brominated benzene derivatives, such as 1-bromo-4-nitrobenzene, at zinc electrodes in an ionic liquid, demonstrates the formation of arylzinc products, indicative of the compound's reactivity and potential for generating functionalized arylzinc species (Ernst et al., 2014). This property may extend to 1-Bromo-4-decylbenzene, suggesting its utility in organic synthesis and material science applications.
Chemical Properties Analysis
The investigation into the structures and interactions of bromo- and bromomethyl-substituted benzenes sheds light on the role of bromine in mediating intermolecular interactions, including hydrogen bonding and halogen bonding (Jones et al., 2012). These interactions are crucial for understanding the chemical behavior of brominated aromatic compounds in various environments and applications.
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-decylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGVSCSSDYINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548534 |
Source
|
Record name | 1-Bromo-4-decylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-decylbenzene | |
CAS RN |
106418-67-1 |
Source
|
Record name | 1-Bromo-4-decylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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